N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide -

N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide

Catalog Number: EVT-4414761
CAS Number:
Molecular Formula: C17H15NO2S
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a derivative of 1-benzothiophene featuring a tetrahydro-1-benzothiophene core structure. The molecule exhibits disorder in its cyclohexene ring, adopting two half-chair conformations. It also demonstrates intramolecular hydrogen bonding (N—H⋯N and C—H⋯O) and intermolecular hydrogen bonding (N—H⋯O), as well as weak intermolecular interactions (C—H⋯N and C—H⋯O) [].
  • Compound Description: This entry represents two isomeric compounds, one with an N-(3-methylphenyl) group (I) and the other with an N-(2-methylphenyl) group (II). Both isomers adopt an E configuration around the C=N double bond and demonstrate intramolecular N-H...N hydrogen bonding. The two isomers differ in their planarity: isomer I is close to planar, while isomer II has a significantly twisted N-methylphenyl group [].
  • Compound Description: This compound demonstrates antifungal and antibacterial properties. It crystallizes with two molecules in the asymmetric unit, one of which displays orientational disorder in the cyclohexene ring. Intramolecular N-H...N hydrogen bonding contributes to the compound's conformational stability. Intermolecular O-H...O hydrogen bonds are involved in the crystal structure stabilization [].
  • Compound Description: This compound serves as a fundamental building block in the synthesis of more complex benzothiophene derivatives. It features a tetrahydro-1-benzothiophene core with a carboxamide group at the 3-position and an amino group at the 2-position [].
  • Compound Description: This compound exhibits delocalization of the nitrogen lone pair, as evidenced by variations in bond lengths and angles. The benzothiophene moiety is planar, and the dimethylaminophenyl and o-chlorobenzene rings are twisted relative to this plane. This compound displays various intramolecular hydrogen bonds, including N-Hâ¯Cl, N-Hâ¯N, C-Hâ¯N, C-Hâ¯S, and C-Hâ¯O [].
  • Compound Description: This entry represents two isomeric compounds, an N-3-methylphenyl derivative (I) and an N-2-methylphenyl derivative (II). The dihedral angle between the 4-chlorophenyl group and the thiophene ring differs between the two isomers due to steric repulsion in isomer II. Both isomers exhibit intramolecular N-H...N hydrogen bonding. The crystal structures of the isomers also differ in their intermolecular interactions [].
  • Compound Description: This compound's fused six-membered ring adopts a half-chair conformation. The molecule exhibits specific dihedral angles between the planar thiophene, chlorophenyl, and methoxyphenyl rings. Intermolecular C-Hâ¯O hydrogen bonds are involved in the formation of centrosymmetric dimers in the crystal structure [].
  • Compound Description: This compound shows delocalization of the nitrogen lone pair, evidenced by bond length and angle variations. Intramolecular hydrogen bonds, including N—H⋯N, N—H⋯Cl, C—H⋯S, and C—H⋯O, contribute to the compound's structural stability [].
  • Compound Description: This compound exhibits small dihedral angles between the thiophene ring and the ethyl ester and pyridine-4-carboxamide units. Intramolecular N—H⋯O hydrogen bonding contributes to the formation of an S(6) ring. The crystal structure is stabilized by inversion dimers linked through C—H⋯O hydrogen bonds. Positional disorder is observed in some methylene groups and the terminal ethyl ester carbon [].
  • Compound Description: This compound exhibits antibacterial and antifungal activities. It features a thiophene ring with a ([(1Z)-[4-(dimethylamino)phenyl]methylene]amino) substituent at the 2-position and a carboxamide group with a 2-methylphenyl substituent at the 3-position. An intramolecular N-H...N hydrogen bond contributes to the compound's conformational rigidity [].
  • Compound Description: This compound displays antibacterial and antifungal activity. It features a tetrahydro-1-benzothiophene core, with a ([(1E)-[4-(dimethylamino)phenyl]methylene]amino) group at the 2-position and a carboxamide group with a 4-methylphenyl substituent at the 3-position. The crystal structure contains two independent molecules, differing in the orientation of the p-toluidine ring. An intramolecular N-H...N hydrogen bond contributes to the compound's conformational rigidity [].

12. 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide []* Compound Description: This compound displays both antibacterial and antifungal properties. It consists of a tetrahydro-1-benzothiophene core with a [(E)-(4-methoxyphenyl)methylene]amino substituent at the 2-position of the thiophene ring. The carboxamide group at the 3-position is substituted with a 3-methylphenyl group. An intramolecular N-H...N hydrogen bond contributes to the compound's conformational stability, and an intermolecular C-H...O hydrogen bond is observed in the crystal structure [].* Relevance: This compound exhibits a high degree of structural similarity to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide. Both compounds share the same tetrahydro-1-benzothiophene-3-carboxamide core structure. The differences lie in the specific substituents on the nitrogen atom of the carboxamide group (3-methylphenyl vs. 4-methoxybenzyl) and at the 2-position of the thiophene ring ([(E)-(4-methoxyphenyl)methylene]amino).

  • Compound Description: This compound demonstrates antibacterial and antifungal activities. It features a tetrahydro-1-benzothiophene core, with a [[(E)-(4-methylphenyl)methylene]amino group at the 2-position and a carboxamide group bearing a 4-methylphenyl substituent at the 3-position. An intramolecular N-H...N hydrogen bond contributes to the compound's conformational rigidity [].
  • Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. Studies show it effectively induces urinary bladder contraction and hyperactivity by activating TRPV4 channels in the urinary bladder smooth muscle (UBSM) []. Further research indicates its potential role in retinal Müller glia, where it interacts with AQP4 channels to regulate cell volume and calcium homeostasis []. GSK1016790A also causes constriction of human bronchus by triggering the release of cysteinyl leukotrienes []. Optical recording techniques have revealed novel properties of GSK1016790A-induced TRPV4 activity in human endothelial cells [].
  • Compound Description: This entry represents a series of compounds derived from 3-amino-2-arylquinazolin-4(3H)-one, displaying antitubercular and antibacterial activities [].

16. Imidazo[4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, pyrimidine-oxoindoline-hydrazine-carboxamide, spiro[indoline-3,2′-[1,3,4] thiadiazol]-one, and spiro[indoline-3,3′-[1,2,4]triazolidin]-one []* Compound Description: These compounds represent a series of isatin derivatives, designed and synthesized for enhanced cytotoxic activity against various human cancer cell lines [].* Relevance: While not directly containing the benzothiophene core, these compounds are relevant to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide due to their structural similarity to other isatin derivatives mentioned in the provided papers and their shared focus on exploring the biological activity of heterocyclic compounds.

  • Compound Description: This compound predominantly exists in thione conformation and displays moderate acetylcholinesterase and α-glucosidase inhibition activities [].
  • Compound Description: BT2 is an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) [].
  • Compound Description: BT2F is an analog of BT2, also acting as an allosteric inhibitor of BDK [].
  • Compound Description: BT3 is a prodrug of BT2, designed to improve its pharmacokinetic properties while maintaining its ability to inhibit BDK [].
  • Compound Description: This compound is a radioligand used for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. Studies highlight its adequate sensitivity to image all three affinity genotypes of TSPO in the human brain [].

22. (R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperindin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775) []* Compound Description: GSK2334775 is a novel, selective TRPV4 channel blocker. It effectively inhibits TRPV4-dependent contractions in human airways, suggesting a potential therapeutic role in respiratory diseases [].* Relevance: Although GSK2334775 does not directly share the benzothiophene core structure, its function as a TRPV4 channel blocker makes it relevant to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide in the context of understanding the broader pharmacological landscape of compounds targeting TRP channels, particularly considering the close relationship of GSK2334775 with the TRPV4 agonist GSK1016790A.

  • Compound Description: HC-067047 is a selective TRPV4 antagonist. In studies focusing on retinal Müller glia, it effectively antagonizes swelling and [Ca2+]i elevations evoked by hypotonic stimulation [].
  • Compound Description: GDC-0834 is a drug candidate that undergoes a unique amide hydrolysis mediated by aldehyde oxidase, leading to high clearance rates [].
  • Compound Description: 1192U90 serves as a lead compound in the development of potential antipsychotic agents, exhibiting potent in vivo activity [].

26. 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (16) []* Compound Description: This compound is a heterocyclic analogue of 1192U90, demonstrating potent in vivo activity and a favorable profile regarding extrapyramidal side effects, making it a potential backup compound for antipsychotic drug development [].* Relevance: While not directly containing the benzothiophene core, this compound's structural similarity to other carboxamide derivatives mentioned in the provided papers and its shared focus on developing antipsychotic agents make it relevant to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide.

27. 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (29) []* Compound Description: This compound, another heterocyclic analogue of 1192U90, displays potent in vivo activity and a reduced risk of extrapyramidal side effects compared to traditional antipsychotics [].* Relevance: Similar to compound 26, this compound, while not directly containing the benzothiophene core, is structurally related to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide due to its carboxamide moiety and its exploration in the context of developing antipsychotic agents.

  • Compound Description: This compound serves as an intermediate in the synthesis of N-[(1,2,3,6-tetrahydro-4-pyridyl)methyl]- and N-[(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)methyl]-2-hydroxy-2,2-diphenylacetamide (3e, 3f), which are potent inhibitors of urinary bladder rhythmic contractions [].

29. N-[(1,2,3,6-tetrahydro-4-pyridyl)methyl]- and N-[(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)methyl]-2-hydroxy-2,2-diphenylacetamide (3e, 3f) []* Compound Description: These compounds exhibit potent inhibitory activity against urinary bladder contractions and show improved selectivity compared to oxybutynin, a drug used to treat overactive bladder []. * Relevance: While not directly containing the benzothiophene core, these compounds are relevant to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide in the context of exploring the pharmacological landscape of compounds targeting bladder contractility and potentially offering therapeutic benefits in related conditions.

  • Compound Description: This compound is specifically excluded from the patent describing arylalkyl(thio) carboxamides with affinity for melatoninergic receptors [].
  • Compound Description: This compound is also specifically excluded from the patent related to arylalkyl(thio) carboxamides designed to target melatoninergic receptors [].
  • Compound Description: HBT1 is a novel AMPA receptor (AMPA-R) potentiator with a lower agonistic effect compared to other AMPA-R potentiators like LY451646. This lower agonistic effect translates to a reduced risk of bell-shaped responses in pharmacological effects, including BDNF induction, making it a potentially safer therapeutic option for neurological disorders [].

    35. 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2, 3-Triazole-4- carboxamide []* Compound Description: This compound demonstrates the ability to reduce Aβ formation and tau phosphorylation in cellular models of Alzheimer's disease []. * Relevance: This compound, while structurally dissimilar to N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide, shares the 4-Methoxybenzyl group, suggesting a possible shared interest in exploring the biological properties associated with this specific structural motif.

    Properties

    Product Name

    N-(4-methoxybenzyl)-1-benzothiophene-3-carboxamide

    IUPAC Name

    N-[(4-methoxyphenyl)methyl]-1-benzothiophene-3-carboxamide

    Molecular Formula

    C17H15NO2S

    Molecular Weight

    297.4 g/mol

    InChI

    InChI=1S/C17H15NO2S/c1-20-13-8-6-12(7-9-13)10-18-17(19)15-11-21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,18,19)

    InChI Key

    UAZMVGZEEMBPFP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CNC(=O)C2=CSC3=CC=CC=C32

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.